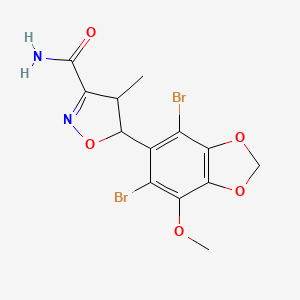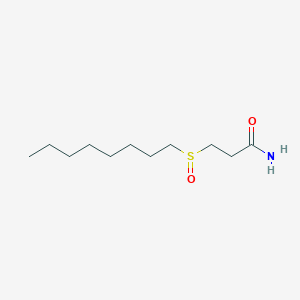![molecular formula C26H26ClN3O B15000440 3-(4-Chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B15000440.png)
3-(4-Chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Quinazoline ring formation: This step might involve cyclization reactions using suitable reagents and catalysts.
Introduction of substituents: The chlorophenyl, ethylphenyl, and methoxymethyl groups can be introduced through various substitution reactions, often using halogenated precursors and organometallic reagents.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: Halogen atoms or other groups can be replaced with different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Influencing cellular pathways: Altering signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazoloquinazolines: Other compounds in this family with different substituents.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Ethylphenyl derivatives: Compounds with similar ethylphenyl groups.
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific combination of substituents, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C26H26ClN3O |
|---|---|
Poids moléculaire |
432.0 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C26H26ClN3O/c1-3-17-8-10-19(11-9-17)25-21-6-4-5-7-23(21)30-26(28-25)24(22(29-30)16-31-2)18-12-14-20(27)15-13-18/h8-15H,3-7,16H2,1-2H3 |
Clé InChI |
NIUIAXAKQYTBHS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=C2CCCC4)COC)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-Methoxyphenyl)-3-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B15000365.png)
![Methyl 7-(2-chlorophenyl)-6-(furan-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15000369.png)

![ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000391.png)

![ethyl 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate](/img/structure/B15000400.png)
![7-Methoxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B15000401.png)
![3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(cyclohexylideneamino)oxy]propan-1-one](/img/structure/B15000412.png)

acetate](/img/structure/B15000429.png)
![5-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15000432.png)

![benzyl 2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B15000442.png)
